molecular formula C12H17NO2 B13622592 n-(2,6-Dimethoxybenzyl)cyclopropanamine

n-(2,6-Dimethoxybenzyl)cyclopropanamine

Cat. No.: B13622592
M. Wt: 207.27 g/mol
InChI Key: IMJXRMMOMPRXBT-UHFFFAOYSA-N
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Description

n-(2,6-Dimethoxybenzyl)cyclopropanamine is a synthetic organic compound featuring a cyclopropane ring linked to an amine group, which is further substituted with a 2,6-dimethoxybenzyl moiety. This structure combines the unique strain of the cyclopropane ring with the electron-donating methoxy groups on the aromatic ring, making it a subject of interest in medicinal chemistry and materials science.

The molecular formula is inferred as C₁₂H₁₇NO₂ (calculated molecular weight: ~223.27 g/mol), though exact experimental data on its physicochemical properties (e.g., solubility, melting point) remains sparse in publicly available literature.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[(2,6-dimethoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C12H17NO2/c1-14-11-4-3-5-12(15-2)10(11)8-13-9-6-7-9/h3-5,9,13H,6-8H2,1-2H3

InChI Key

IMJXRMMOMPRXBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)CNC2CC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: n-(2,6-Dimethoxybenzyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of n-(2,6-Dimethoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The compound’s key structural analogs differ in substituent positions on the benzyl ring or functional groups attached to the amine. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
n-(2,6-Dimethoxybenzyl)cyclopropanamine C₁₂H₁₇NO₂ 223.27 2,6-dimethoxybenzyl Research chemical (discontinued)
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.21 2-nitrobenzyl Laboratory use; limited safety data
N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide-Pt/Pd complexes - - 2,4-dimethoxybenzyl Antimicrobial agents (vs. pathogens)
Key Observations:

In contrast, the 2-nitro group in the analog from is electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity . Steric Effects: The 2,6-dimethoxy substitution creates a para-substituted benzyl group, which imposes distinct steric constraints compared to 2,4-dimethoxy analogs (e.g., in ’s metal complexes). These differences may influence binding to biological targets or catalytic sites .

Biological Activity: The 2,4-dimethoxybenzyl-containing platinum/palladium complexes in demonstrated moderate antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting methoxy-substituted benzyl groups may enhance interactions with microbial enzymes or membranes. The nitro-substituted analog lacks reported biological activity, likely due to its primary use as a laboratory intermediate .

For the 2,6-dimethoxy compound, discontinuation by suppliers may indicate uncharacterized hazards or instability under certain conditions .

Biological Activity

N-(2,6-Dimethoxybenzyl)cyclopropanamine is a compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a cyclopropanamine moiety linked to a 2,6-dimethoxybenzyl group. This structure enhances its lipophilicity, which may affect its interaction with biological targets. The presence of the dimethoxy groups is significant as they can influence the compound's pharmacodynamics and pharmacokinetics.

Biological Activity Overview

The biological activity of this compound remains an area of ongoing investigation. Initial studies suggest that compounds with similar structures exhibit various pharmacological effects. Key areas of interest include:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects : Potential interactions with neurotransmitter systems may indicate applications in treating neurological disorders.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, including:

  • Alkylation Reactions : Utilizing dimethoxybenzyl halides and cyclopropanamine precursors.
  • Reduction Reactions : Involving the reduction of appropriate precursors to yield the final product.

Pharmacological Studies

Research has indicated that this compound may exhibit significant binding affinities to various biological targets. The following table summarizes findings from preliminary studies:

Target Activity Reference
Cancer Cell LinesInhibitory effects on MCF-7 and MDA-MB-468
Neurotransmitter SystemsPotential modulation of serotonin receptors
Enzyme InhibitionPossible inhibition of monoamine oxidase

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of structurally related compounds found that certain derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). The study utilized MTT assays to evaluate cell viability, revealing that compounds similar to this compound could inhibit cancer cell growth effectively.

  • Findings : Compounds displayed IC50 values indicating potent anticancer activity.
  • Methodology : The study employed both one-dose and five-dose assays across multiple cell lines.

Case Study 2: Neuropharmacological Effects

Another investigation examined the effects of compounds with similar structures on neurotransmitter systems. Results indicated potential interactions with serotonin receptors, suggesting possible applications in treating mood disorders.

  • Findings : Compounds showed varying degrees of receptor affinity.
  • Methodology : Binding affinity was assessed using radiolabeled ligand binding assays.

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